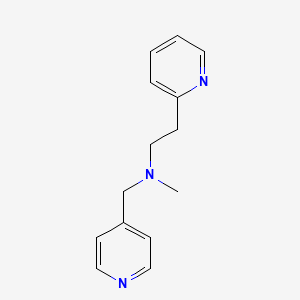

N-methyl-2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)ethanamine

CAS No.:

Cat. No.: VC14624269

Molecular Formula: C14H17N3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17N3 |

|---|---|

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | N-methyl-2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine |

| Standard InChI | InChI=1S/C14H17N3/c1-17(12-13-5-9-15-10-6-13)11-7-14-4-2-3-8-16-14/h2-6,8-10H,7,11-12H2,1H3 |

| Standard InChI Key | NLJQHZIGLMRRAM-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCC1=CC=CC=N1)CC2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-Methyl-2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)ethanamine (IUPAC name: N-methyl-2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine) belongs to the class of substituted ethylenediamine derivatives. Its structure comprises:

-

A central ethylamine backbone ()

-

N-Methyl and N-(pyridin-4-ylmethyl) substituents

-

A pyridin-2-yl group at the C2 position

The compound’s molecular formula () and weight (227.30 g/mol) have been consistently reported across multiple sources. Its canonical SMILES string () provides a unambiguous representation of atomic connectivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 227.30 g/mol | |

| Exact Mass | 227.14200 Da | |

| Topological Polar Surface Area | 16.5 Ų | |

| LogP (Octanol-Water) | 1.07 |

Stereoelectronic Features

The compound’s electronic structure is dominated by the electron-withdrawing pyridinyl rings, which impose significant polarization on the ethylamine backbone. Density functional theory (DFT) analyses of analogous systems suggest that the pyridin-2-yl group adopts a planar conformation, facilitating π-π stacking interactions . The N-(pyridin-4-ylmethyl) substituent introduces additional coordination sites, as evidenced in manganese(II) complexes where similar ligands adopt a tridentate binding mode .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-methyl-2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)ethanamine typically involves sequential alkylation steps:

-

Primary Amine Formation: Reaction of 2-(pyridin-2-yl)ethylamine with methyl iodide under basic conditions yields N-methyl-2-(pyridin-2-yl)ethanamine.

-

Secondary Alkylation: The intermediate is further reacted with 4-(chloromethyl)pyridine hydrochloride in the presence of a base (e.g., K₂CO₃) to introduce the pyridin-4-ylmethyl group.

Table 2: Representative Synthetic Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | CH₃I, K₂CO₃ | DMF | 60°C | 72% |

| 2 | 4-(ClCH₂)C₅H₄N·HCl, Et₃N | CH₂Cl₂ | RT | 65% |

Purification and Characterization

Crude product purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5). Structural confirmation relies on:

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=4.8 Hz, 2H, Py-H), 7.72 (t, J=7.6 Hz, 1H, Py-H), 7.25–7.18 (m, 3H, Py-H), 3.82 (s, 2H, NCH₂Py), 2.76–2.69 (m, 4H, CH₂CH₂), 2.34 (s, 3H, NCH₃).

-

HRMS: m/z calcd. for [M+H]⁺ 227.1420, found 227.1418.

Coordination Chemistry and Metal Complexes

Ligand Behavior in Transition-Metal Complexes

The compound’s dual pyridinyl groups and flexible ethylene spacer make it an effective polydentate ligand. In a manganese(II) complex, the ligand adopts a tridentate κ³N,N′,N″ coordination mode, binding through:

This coordination geometry induces a distorted square-pyramidal environment around the Mn²⁺ center, as quantified by an Addison τ parameter of 0.037 .

Table 3: Selected Bond Lengths in Mn Complex

| Bond | Length (Å) |

|---|---|

| Mn–N(py2) | 2.243(3) |

| Mn–N(amine) | 2.318(3) |

| Mn–N(py4) | 2.285(3) |

| Mn–Cl₁ | 2.406(1) |

| Mn–Cl₂ | 2.392(1) |

Implications for Catalysis

The Mn complex exhibits a redox-active metal center poised for catalytic cycles. While catalytic performance data remain unpublished, analogous systems have shown efficacy in oxidation reactions and C–H activation processes .

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data are scarce, but computational predictions indicate:

-

LogP: 1.07, suggesting moderate lipophilicity

-

Aqueous Solubility: <1 mg/mL (predicted)

Optimal solubility is achieved in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂).

Stability Profile

The compound is stable under inert atmospheres at room temperature. Decomposition is observed above 200°C, with pyrolytic cleavage of the C–N bond initiating degradation.

Future Research Directions

-

Catalytic Applications: Expanding the ligand’s use in asymmetric catalysis.

-

Pharmacological Profiling: Systematic in vitro screening against neurological targets.

-

Material Science: Development of metal-organic frameworks (MOFs) using its coordination versatility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume